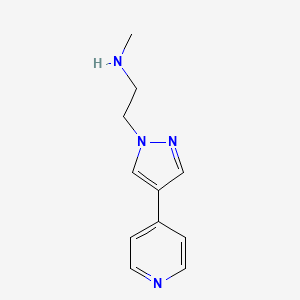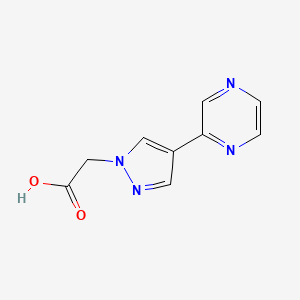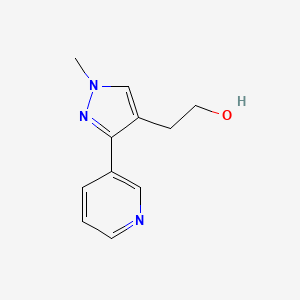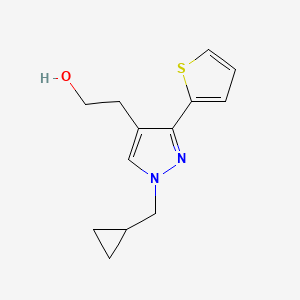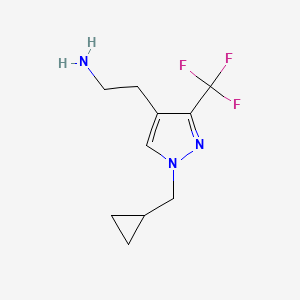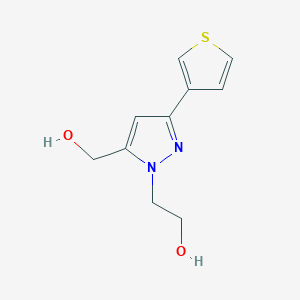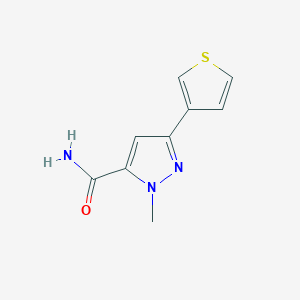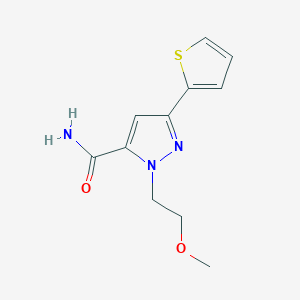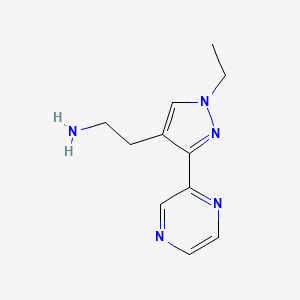
2-(1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)ethan-1-amine
Übersicht
Beschreibung
2-(1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)ethan-1-amine, also known as 2-EPP, is a chemical compound that has recently been studied for its potential use in various applications in the scientific and medical fields. 2-EPP has been found to possess a variety of properties that make it a promising candidate for a range of research and laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Anti-Fibrosis Therapeutics
This compound has been studied for its potential in treating fibrotic diseases. Fibrosis is characterized by excessive tissue scarring due to the accumulation of extracellular matrix proteins. In a study, derivatives of this compound exhibited significant anti-fibrotic activity, outperforming known drugs like Pirfenidone. They were effective in inhibiting collagen expression and hydroxyproline content in vitro, suggesting a promising avenue for developing new anti-fibrotic drugs .
Antimicrobial Agents
Compounds with a pyrimidine core, which is structurally similar to the compound , have demonstrated a broad range of biological activities, including antimicrobial properties. By inhibiting the growth of various bacteria and fungi, these derivatives can be potent candidates for new antimicrobial drugs, addressing the growing concern of antibiotic resistance .
Antiviral Medications
The pyrimidine moiety, closely related to the compound’s structure, is also known for its antiviral effects. These derivatives can interfere with viral replication, making them valuable in the research for treatments against viral infections, including emerging diseases .
Antitumor Agents
The structural framework of this compound is conducive to antitumor activity. Pyrimidine derivatives have been explored for their ability to inhibit tumor growth and proliferation. The compound’s derivatives could be synthesized and screened for potential anticancer properties, contributing to the field of oncology .
Chemical Biology Tools
In chemical biology, such compounds are used as tools to probe biological systems. They can help in understanding the interaction between drugs and their targets, providing insights into the mechanisms of action and aiding in the design of more effective therapeutic agents .
Medicinal Chemistry Scaffolds
The compound serves as a scaffold in medicinal chemistry for the development of novel drugs. Its versatile structure allows for the attachment of various functional groups, enabling the synthesis of a diverse library of molecules with potential therapeutic effects .
Neuropharmacology
Derivatives of this compound could be investigated for their effects on the central nervous system. They might modulate neurotransmitter systems, offering potential treatments for neurological disorders such as depression, anxiety, and epilepsy .
Enzyme Inhibition
The compound’s derivatives could act as enzyme inhibitors, disrupting the activity of specific enzymes involved in disease processes. This application is crucial in drug development, as it can lead to the creation of targeted therapies for various metabolic and degenerative diseases .
Eigenschaften
IUPAC Name |
2-(1-ethyl-3-pyrazin-2-ylpyrazol-4-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5/c1-2-16-8-9(3-4-12)11(15-16)10-7-13-5-6-14-10/h5-8H,2-4,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKVWZNUWLSYWLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C2=NC=CN=C2)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)ethan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



